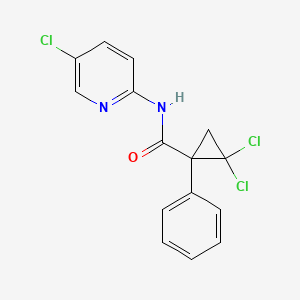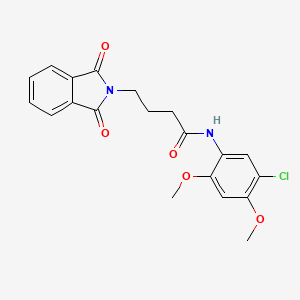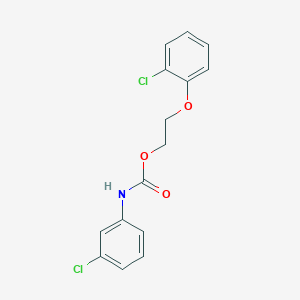![molecular formula C23H19NO3 B5126361 N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide, also known as HNMF, is a synthetic compound that belongs to the furan class of organic compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth, inflammation, and pain signaling. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs), which are involved in cancer growth and inflammation. This compound has also been found to modulate the activity of ion channels and receptors involved in pain signaling, including the transient receptor potential vanilloid 1 (TRPV1) receptor and the voltage-gated sodium (Nav) channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound has some limitations, including its low solubility in water and limited bioavailability.
Direcciones Futuras
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has shown great potential for the development of novel therapeutic agents for various diseases. Future research should focus on elucidating the exact mechanism of action of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations to improve its bioavailability. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Métodos De Síntesis
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-naphthol with 4-methylbenzaldehyde, followed by the condensation of the resulting intermediate with furfural in the presence of a catalyst. The final product is obtained after purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-8-11-18(12-9-16)24(23(26)22-7-4-14-27-22)15-20-19-6-3-2-5-17(19)10-13-21(20)25/h2-14,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHLCQUKNDHRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)